![molecular formula C22H24N4O2S2 B2506445 N1-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-N2-(2-(甲硫基)苯基)草酰胺 CAS No. 1797951-85-9](/img/structure/B2506445.png)

N1-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-N2-(2-(甲硫基)苯基)草酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

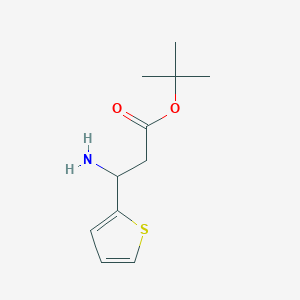

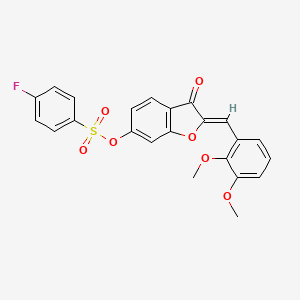

The compound N1-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide is a chemically synthesized molecule that appears to be designed for biological activity, potentially as an antihistaminic agent. While the exact compound is not directly described in the provided papers, the structural motifs and synthetic strategies discussed are relevant to its analysis.

Synthesis Analysis

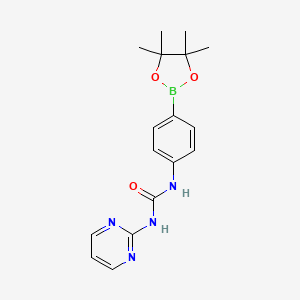

The synthesis of related N-heterocyclic 4-piperidinamines has been described, involving cyclodesulfurization of thioureas, followed by alkylation and deprotection steps . Another synthesis route for related compounds includes oxidative C–S bond formation using phenyliodine(III) bis(trifluoroacetate) . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the oxalamide moiety.

Molecular Structure Analysis

The molecular structure of a related compound, N-(1,3-benzothiazol-2-yl)-N-[1-(piperidin-4-ylmethyl)-4,5-dihydro-1H-imidazol-2-yl]amine, has been determined, showing a planar benzothiazol ring and a chair conformation of the piperidin ring . This information provides insight into the likely conformational preferences of the benzothiazol and piperidin components of the target compound.

Chemical Reactions Analysis

The papers do not provide specific reactions for the target compound. However, the described synthetic routes and functional groups present in the related compounds suggest that the target molecule could undergo reactions typical for amides, such as hydrolysis, and for aromatic systems, such as electrophilic substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound are not directly reported in the provided papers. However, the crystalline structure of a related compound suggests that the target molecule may also crystallize in a similar manner, potentially with monoclinic symmetry . The presence of heteroatoms and functional groups in the molecule indicates it may have significant polar character, influencing its solubility and reactivity.

科学研究应用

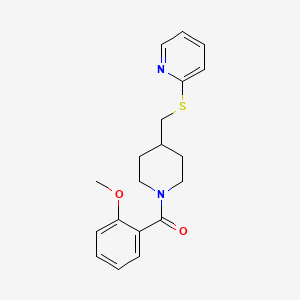

化学合成和反应产物

已经在各种研究中探讨了与“N1-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-N2-(2-(甲硫基)苯基)草酰胺”相关的化合物的合成和反应行为。例如,Krauze等人(2007年)讨论了涉及苄亚甲基丙二腈、N-甲基-2-硫代氨基乙酰胺和ω-溴代苯乙酮的一锅法反应中的替代产物,导致复杂分子的生成,这些分子具有进一步功能化和在药物化学研究中研究的潜力Krauze et al., 2007。

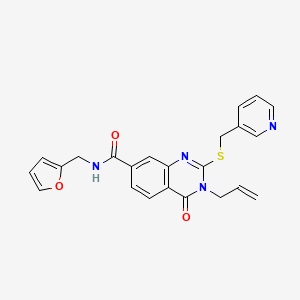

抗菌活性

多项研究已经集中在具有类似结构的化合物的抗菌性质上,这些化合物类似于“N1-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-N2-(2-(甲硫基)苯基)草酰胺”。Al-Janabi等人(2020年)合成了对致病菌具有强效活性的新席夫碱,突显了这些化合物在开发新的抗菌剂中的潜力Al-Janabi等人,2020。

抗癌活性

已经探讨了苯并噻唑衍生物的抗癌活性,包括那些结构上与“N1-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-N2-(2-(甲硫基)苯基)草酰胺”相关的化合物。Ravinaik等人(2021年)设计并合成了对各种癌细胞系具有显著抗癌活性的化合物,展示了这些分子的治疗潜力Ravinaik et al., 2021。

神经药理学效应

还进行了关于苯并噻唑和哌啶衍生物的神经药理学效应的研究。Piccoli等人(2012年)调查了促食物消耗的俄利昔肽-1受体机制在强迫性进食中的作用,使用与“N1-((1-(苯并[d]噻唑-2-基)哌啶-4-基)甲基)-N2-(2-(甲硫基)苯基)草酰胺”结构相关的化合物,以更好地了解涉及暴饮暴食和潜在相关疾病的神经化学途径Piccoli et al., 2012。

作用机制

Target of Action

The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .

Mode of Action

The compound interacts with its targets, the COX enzymes, by suppressing their activity . This suppression results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin .

Biochemical Pathways

The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of pro-inflammatory mediators. By suppressing COX enzymes, the compound reduces the production of these mediators, thereby exerting an anti-inflammatory effect .

Result of Action

The result of the compound’s action is a reduction in inflammation. This is achieved through the suppression of COX enzymes and the subsequent decrease in the production of pro-inflammatory mediators . Among the series of similar compounds, some demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation .

属性

IUPAC Name |

N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O2S2/c1-29-18-8-4-2-6-16(18)24-21(28)20(27)23-14-15-10-12-26(13-11-15)22-25-17-7-3-5-9-19(17)30-22/h2-9,15H,10-14H2,1H3,(H,23,27)(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIRADRIRTMNDLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1H-indazole-7-carboxylic acid](/img/structure/B2506369.png)

![1'-(5-phenylisoxazole-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2506370.png)

![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)-ethanone](/img/structure/B2506373.png)

![1-(2-Chloro-3-fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2506378.png)

![N-(pyridin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2506379.png)

![(E)-N-[2-(6,7-Dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2506383.png)